molecular formula C10H13NO B3166186 5-(Pyridin-3-yl)pentan-2-one CAS No. 90874-88-7

5-(Pyridin-3-yl)pentan-2-one

Cat. No.: B3166186
CAS No.: 90874-88-7
M. Wt: 163.22 g/mol
InChI Key: DRNYVXCVAMTSMI-UHFFFAOYSA-N
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Description

5-(Pyridin-3-yl)pentan-2-one is an organic compound with the molecular formula C10H13NO and a molecular weight of 163.22 g/mol It is a ketone derivative of pyridine, characterized by a pyridine ring attached to a pentanone chain

Mechanism of Action

Target of Action

It belongs to the class of organic compounds known as aralkylamines , which are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group . These compounds are known to interact with a variety of biological targets, including receptors, enzymes, and ion channels.

Mode of Action

Based on its structural similarity to other aralkylamines , it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects. These interactions can lead to changes in the conformation or activity of the target, thereby modulating its function.

Biochemical Pathways

Aralkylamines can influence a variety of biochemical pathways depending on their specific targets . For example, they may modulate signal transduction pathways, enzymatic reactions, or ion channel activity.

Pharmacokinetics

Its molecular weight of 16322 suggests that it may have good oral bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed. Its liquid physical form may also facilitate absorption.

Result of Action

Based on its structural similarity to other aralkylamines , it may modulate the activity of its targets, leading to changes in cellular signaling, metabolism, or ion transport.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-(Pyridin-3-yl)pentan-2-one . For example, factors such as pH, temperature, and the presence of other molecules can affect its solubility, stability, and interactions with its targets. Its storage temperature is room temperature , suggesting that it is stable under normal environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyridin-3-yl)pentan-2-one can be achieved through several methods. One common approach involves the condensation of 3-pyridinecarboxaldehyde with a suitable ketone precursor under acidic or basic conditions . Another method includes the use of cycloaddition reactions involving pyridine N-imine with alkynyl compounds .

Industrial Production Methods

Industrial production of this compound typically involves large-scale condensation reactions using optimized conditions to maximize yield and purity. The use of catalysts and controlled reaction environments ensures efficient production .

Chemical Reactions Analysis

Types of Reactions

5-(Pyridin-3-yl)pentan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Pyridin-3-yl)pentan-2-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Pyridin-3-yl)pentan-2-one is unique due to its combined structural features of both pyridine and pentanone, which confer distinct chemical and biological properties. This combination allows it to participate in a variety of chemical reactions and exhibit potential biological activities that are not observed in its individual components .

Properties

IUPAC Name

5-pyridin-3-ylpentan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-9(12)4-2-5-10-6-3-7-11-8-10/h3,6-8H,2,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRNYVXCVAMTSMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCC1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901310869
Record name 5-(3-Pyridinyl)-2-pentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901310869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90874-88-7
Record name 5-(3-Pyridinyl)-2-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90874-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3-Pyridinyl)-2-pentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901310869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of oxalyl chloride (0.060 mL in 1 mL dry methylene chloride) at -78° C. was added a solution of methyl sulfoxide (0.075 mL in 0.25 mL methylene chloride) and the mixture stirred at low temperature for 18 minutes. A solution of 5-pyridin-3-yl-pentan-2-ol (71 mg in 1 mL methylene chloride) and the reaction allowed to proceed for 40 minutes after which time 0.35 mL triethylamine were added and the mixture allowed to warm to room temperature. After 35 minutes, water was addded and the mixture extracted with methylene chloride. The organic portion was washed with saturated sodium bicarbonate, dried over sodium sulfate and concentrated in vacuo. Purification of the residue by flash chromatography on silica gel (methylene chloride:methanol, 96:4) gave the title compound (61 mg).
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0.06 mL
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0.075 mL
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1 mL
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0.35 mL
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Synthesis routes and methods II

Procedure details

To a cooled (-5° C.) solution of 32 g of the above enriched amine, 33 g of 1-hydroxybenzotriazole and 31.22 g of (R)-mandelic acid in 350 mL of dimethylformamide, was added a solution of 44.26 g of 1,3-dicyclohexylcarbodiimide in 150 mL of dimethylformamide and the mixture was stirred at -5° C. for 18 hours. After the precipitated dicyclohexylurea was removed by filtration, the filtrate was evaporated and the residue dispersed in 300 mL of cold 2N sodium hydroxide. The resulting solids were removed by filtration, washed with dilute sodium hydroxide solution and with water and then dissolved in 500 mL of 2N hydrochloric acid. The acidic solution was extracted with dichloromethane (3×150 mL) to remove neutral impurities, then was basified with 10N sodium hydroxide and extracted with dichloromethane (6×300 mL). The dried extracts were evaporated to give 55 g of residual solid. Crystallization of the product from ethanol gave 25.6 g of [ R-(R*,R)]-alpha-hydroxy-N-[1-methyl-4-(3-pyridinyl)butyl]benzeneacetamide, mp 141°-143° C. An additional 1.3 g of product, mp 141°-143° C., was obtained from the mother liquors.
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32 g
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33 g
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31.22 g
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350 mL
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44.26 g
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150 mL
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Synthesis routes and methods III

Procedure details

(according to J. W. Tilley, P. Levitan, J. Lind, A. F. Welton, H. J. Crowley, L. D. Tobias, M. O'Donnell J. Med. Chem. 1987, 30, 185-93; Swern oxidation of the alcohol) 59.5 ml of oxalyl chloride in 1.4 l of absolute dichloromethane are cooled to −60° C. and 96 ml of absolute DMSO (dissolved in 280 ml of absolute dichloromethane) are slowly added dropwise. After 15 minutes' stirring at −60° C., 93 g of 5-(3-pyridyl)-2-pentanol in 470 ml of the same solvent are added dropwise at ˜60° C. After 20 minutes' stirring, 396 ml of triethylamine are slowly added, the mixture stirred for a further 20 minutes at −60° C. and allowed to rise to room temperature. The reaction solution is finally poured into 700 ml of iced water, which has previously been combined with NaOH pellets. Once the phases have separated, the aqueous, alkaline phase is extracted 3 times with 300 ml portions of dichloromethane, the combined organic phases are washed 4 times with 500 ml portions of water, dried over potassium carbonate and evaporated. After distillation, 5a of b.p. 98-104° C., 3·101 Pa (0.2 Torr) is obtained in good yield.
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96 mL
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93 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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